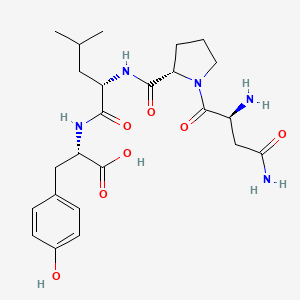
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- is a peptide compound composed of the amino acids L-tyrosine, L-asparagine, L-proline, and L-leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Protection of Amino Groups: Using protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Coupling Reactions: Employing coupling reagents such as DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.
Deprotection: Removing the protecting groups after each coupling step to allow the next amino acid to be added.
Cleavage from Resin: Using reagents like TFA (trifluoroacetic acid) to release the synthesized peptide from the resin.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers playing a crucial role in scaling up production.
化学反応の分析
Types of Reactions
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Protecting groups and coupling reagents are essential for substitution reactions in peptide synthesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dopaquinone, while reduction can yield free thiol groups from disulfide bonds.
科学的研究の応用
L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- has various applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
作用機序
The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: The peptide can inhibit enzymes by binding to their active sites.
Receptor Binding: It can act as a ligand for certain receptors, triggering downstream signaling cascades.
Protein-Protein Interactions: The peptide can influence cellular processes by modulating interactions between proteins
類似化合物との比較
Similar Compounds
L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl-: Similar structure but with valine instead of leucine.
L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl-: Contains isoleucine instead of leucine.
L-Tyrosine, L-asparaginyl-L-prolyl-L-phenylalanyl-: Phenylalanine replaces leucine
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it a versatile compound in research and industry .
特性
CAS番号 |
208183-73-7 |
|---|---|
分子式 |
C24H35N5O7 |
分子量 |
505.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H35N5O7/c1-13(2)10-17(21(32)28-18(24(35)36)11-14-5-7-15(30)8-6-14)27-22(33)19-4-3-9-29(19)23(34)16(25)12-20(26)31/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,33)(H,28,32)(H,35,36)/t16-,17-,18-,19-/m0/s1 |
InChIキー |
TUBAVYYITOKMAY-VJANTYMQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


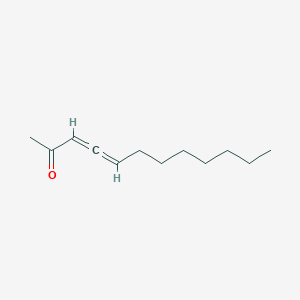
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
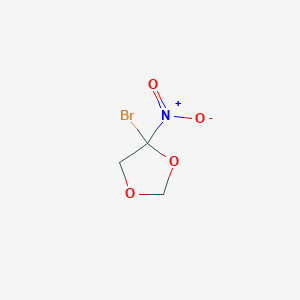
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
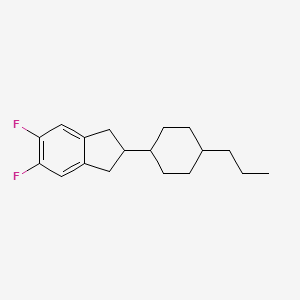
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
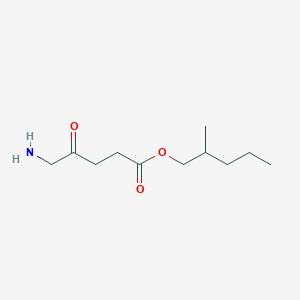
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)

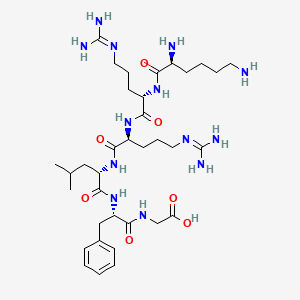

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
